Diethyl phthalate-d4
Description
Significance of Stable Isotope-Labeled Compounds in Toxicokinetics and Exposure Assessment
Toxicokinetics, the study of how a toxic substance is absorbed, distributed, metabolized, and excreted by an organism, relies heavily on precise and accurate measurements. Stable isotope-labeled compounds, including deuterated ones, are powerful tools in these studies. researchgate.netnih.gov Their chemical behavior is nearly identical to their non-labeled counterparts, yet their increased mass allows them to be distinguished in analytical instruments. lucerna-chem.ch This characteristic is fundamental to their application in exposure assessment, where they help in the accurate quantification of environmental chemicals and their metabolites in biological samples. researchgate.net
In analytical techniques like mass spectrometry (MS), the presence of naturally occurring isotopes can create overlapping signals, complicating the accurate measurement of a target analyte. Deuterium (B1214612) labeling provides a solution by shifting the mass of the analyte to a region with less background interference. clearsynth.com This distinction is crucial for accurate measurements. clearsynth.com Deuterated compounds are frequently used as internal standards in quantitative analysis. clearsynth.complos.org By adding a known amount of the deuterated standard to a sample, researchers can correct for variations during sample preparation and analysis, thereby significantly improving the precision and accuracy of the results. clearsynth.com This method helps to compensate for matrix effects, where other components in a complex sample can interfere with the analysis. clearsynth.com
Deuterated analogs are invaluable for tracing the metabolic pathways of substances within a biological system. researchgate.netsymeres.com By introducing a deuterated compound, researchers can track its transformation into various metabolites, providing clear insights into the metabolic fate of the parent compound. auctoresonline.orgvulcanchem.com This technique, known as isotopic tracing, has been instrumental in elucidating complex metabolic pathways and understanding how organisms process xenobiotics. researchgate.netnih.govanr.fr The use of deuterium labeling in conjunction with techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy facilitates the rapid acquisition and interpretation of metabolic data. nih.gov For instance, Deuterated Metabolic Imaging (DMI) is a noninvasive technique that uses deuterated substrates to study metabolic fluxes in three dimensions. isotope.com
Overview of Diethyl Phthalate (B1215562) (DEP) and its Ubiquity
Diethyl Phthalate (DEP) is a colorless, oily liquid that belongs to the phthalate ester family. atamanchemicals.com It is characterized by a slight aromatic odor and low volatility. who.int Due to its versatile properties, DEP has found widespread use in a multitude of consumer and industrial applications. atamanchemicals.comcognitivemarketresearch.com
DEP is primarily used as a plasticizer to enhance the flexibility of plastics. atamanchemicals.comcognitivemarketresearch.com It is a common ingredient in a vast array of products, including:
Cosmetics and Personal Care Products: DEP serves as a solvent and vehicle for fragrances in perfumes, lotions, hair sprays, and soaps. atamanchemicals.comeuropa.eu It is also found in nail polish and other cosmetic formulations. cognitivemarketresearch.comeuropa.eu
Plastics and Packaging: It is used in plastic packaging films, toothbrushes, toys, and automotive components. atamanchemicals.comcognitivemarketresearch.comepa.gov
Industrial Applications: DEP is utilized as a wetting agent, a solvent for varnishes and dyes, and a denaturing agent. atamanchemicals.com
| Product Category | Specific Examples of Products Containing DEP |
|---|---|
| Cosmetics & Personal Care | Perfumes, lotions, hair sprays, nail polish, soaps atamanchemicals.comcognitivemarketresearch.comeuropa.eu |
| Plastics | Packaging films, toothbrushes, toys, automotive parts atamanchemicals.comcognitivemarketresearch.comepa.gov |
| Industrial | Varnish solvents, dye carriers, wetting agents atamanchemicals.com |
Given its extensive use, DEP is a ubiquitous environmental contaminant. plos.org It can be released into the environment through various channels, including industrial emissions, leaching from landfills, and volatilization from consumer products. nih.govcdc.gov Humans are exposed to DEP through multiple pathways:
Ingestion: Consumption of food and water contaminated with DEP that has leached from packaging materials. nih.govcdc.gov
Inhalation: Breathing in air that contains DEP, which can be released from products like cosmetics and insecticides. nih.govhhearprogram.org
Dermal Contact: Absorption through the skin from personal care products. cdc.govhhearprogram.org
The widespread presence of DEP means that human exposure is significant and continuous. who.intnih.gov
Rationale for Research on Diethyl Phthalate-d4 (DEP-d4)
The extensive use and subsequent environmental presence of DEP necessitate reliable methods for monitoring its levels and understanding its metabolic fate. who.int this compound (DEP-d4), with deuterium atoms typically on the benzene (B151609) ring, serves as an ideal internal standard for the accurate quantification of DEP in various environmental and biological samples. isotope.comjst.go.jpnih.gov Its use in isotope dilution analysis, a technique that involves adding a known amount of a labeled compound to a sample, allows for precise measurement by mass spectrometry. sigmaaldrich.com This is crucial for conducting accurate human exposure assessments and for studying the toxicokinetics of DEP, as the deuterated analog behaves almost identically to the non-labeled form during extraction and analysis, but is distinguishable by its mass. sigmaaldrich.compharmaffiliates.com Therefore, research utilizing DEP-d4 is essential for regulatory monitoring and for advancing our understanding of the potential health implications of DEP exposure.
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₁₂H₁₀D₄O₄ | axios-research.com |
| Molecular Weight | 226.26 g/mol | isotope.comaxios-research.com |
| CAS Number | 93952-12-6 | isotope.comaxios-research.com |
| Appearance | Clear Colourless Oil | pharmaffiliates.com |
| Primary Application | Internal standard for analytical testing | isotope.comnih.gov |
Addressing Challenges in Endogenous Phthalate Interference in Biomonitoring
A primary obstacle in accurately measuring human and environmental exposure to phthalates is their pervasive presence. food.gov.uksemanticscholar.org Phthalates are used in countless consumer and industrial products, including plastics, personal care products, food packaging, and building materials. semanticscholar.orgunil.chca.gov This ubiquity leads to unavoidable background contamination of samples and laboratory environments, a critical issue known as endogenous interference. unipa.it It becomes difficult for researchers to distinguish between the phthalates genuinely present in a biological sample (e.g., urine) and those introduced as contaminants during collection, storage, or analysis.
The use of deuterium-labeled phthalates like this compound directly counters this challenge. semanticscholar.orgresearchgate.net Because DEP-d4 is synthetically produced and not naturally present in the environment, it can be added to a sample at a known concentration at the very beginning of the analytical process. unipa.it Analytical instruments, such as mass spectrometers, can differentiate between the native phthalate (DEP) and the heavier, isotope-labeled standard (DEP-d4) based on their mass difference. This allows scientists to measure the target analyte without interference from background levels of the same compound, a crucial advantage in human exposure studies where distinguishing between ingested or absorbed phthalates and external contamination is essential. semanticscholar.orgresearchgate.net
Enabling Precise Quantification in Complex Biological and Environmental Matrices
Biological and environmental samples, such as urine, air, and water, are inherently complex matrices. nih.gov During the multi-step process of preparing these samples for analysis—which often includes extraction, concentration, and cleanup—some of the target analyte can be lost. unipa.it Furthermore, instrument performance can fluctuate during the analysis itself. These factors introduce variability and potential inaccuracy into the final measurement.
This compound serves as an ideal internal standard to correct for these issues. unipa.it When added to a sample, it undergoes the same physical and chemical processes as the non-labeled Diethyl Phthalate. Any loss of analyte during sample preparation or variations in instrument response will affect both the native compound and the deuterated standard proportionally.
By measuring the final amount of the recovered DEP-d4 and comparing it to the known amount that was initially added, analysts can calculate a precise recovery rate. unipa.itmdpi.com This rate is then used to correct the measured concentration of the target DEP, yielding a highly accurate and reliable quantification. This technique is routinely employed in methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure the precision of data in diverse research applications, from analyzing fragrances in indoor air to detecting phthalates in coffee. unipa.itmdpi.com
Data Tables
Table 1: Chemical and Physical Properties of this compound
This table outlines the key identifiers and properties of the compound.
| Property | Value | Source(s) |
| Chemical Name | 1,2-Benzene-3,4,5,6-d4-dicarboxylic acid, diethyl ester | medchemexpress.com |
| Alternate Names | DEP-d4, Diethyl 1,2-Benzenedicarboxylate-d4 | axios-research.com |
| CAS Number | 93952-12-6 | medchemexpress.comaxios-research.com |
| Molecular Formula | C₁₂H₁₀D₄O₄ | medchemexpress.comaxios-research.com |
| Molecular Weight | 226.26 g/mol | medchemexpress.comaxios-research.com |
| Appearance | Colorless to light yellow liquid | medchemexpress.com |
| Isotopic Purity | ≥ 98% | medchemexpress.com |
Table 2: Selected Research Applications of this compound
This table highlights the role of this compound as an internal or surrogate standard in various scientific studies.
| Research Area | Sample Matrix | Analytical Method | Purpose of DEP-d4 | Reference |
| Human Exposure Studies | Urine | Not Specified | To distinguish exposure from background contamination | semanticscholar.orgresearchgate.net |
| Human Skin Absorption | Urine, Receptor Fluids | Not Specified | To characterize skin permeation and metabolism | unil.ch |
| Indoor Air Quality | Air (via XAD-2 adsorbent) | Not Specified | Internal standard for quantitative analysis of fragrances | mdpi.com |
| Personal Exposure Monitoring | PDMS-based samplers | Not Specified | Surrogate standard for phthalate analysis | rsc.org |
| Food Contamination | Coffee Brew | GC-MS | Internal and surrogate standard for PAE quantification | unipa.it |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h5-8H,3-4H2,1-2H3/i5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKPEMZONWLCSK-KDWZCNHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC)C(=O)OCC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584031 | |
| Record name | Diethyl (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93952-12-6 | |
| Record name | 1,2-Benzene-3,4,5,6-d4-dicarboxylic acid, diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93952-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Characterization of Diethyl Phthalate D4 for Research Applications
Synthetic Methodologies for Deuterium (B1214612) Labeling
The synthesis of deuterated compounds like DEP-d4 requires specialized methods to ensure the precise incorporation of deuterium atoms at specific molecular positions and to achieve high isotopic purity.
A robust and efficient strategy for synthesizing deuterium-labeled phthalate (B1215562) esters, including DEP-d4, involves a de novo synthesis from an isotopically enriched starting material. doi.orgnih.gov A common and effective precursor is o-xylene-D10, which contains deuterium atoms on the aromatic ring and methyl groups. doi.orgnih.govresearchgate.net
A general two-step synthetic route has been described: doi.org
Oxidation: The synthesis begins with the oxidation of a deuterated precursor, such as o-xylene-D10, using a strong oxidizing agent like potassium permanganate. doi.orgresearchgate.net This step converts the deuterated xylene into Phthalic Acid-d4. doi.org
Esterification: The resulting Phthalic Acid-d4 is then esterified. doi.org While traditional methods often use strong acid catalysis and high temperatures, milder conditions are preferred for labeled compounds to prevent the loss of deuterium and maintain high isotopic abundance. doi.org The reaction of Phthalic Acid-d4 with ethanol, often facilitated by coupling agents under mild conditions, yields the final product, Diethyl Phthalate-d4. doi.org
An alternative, though often less efficient, method is direct isotopic exchange. This process involves heating a non-deuterated phthalate ester in the presence of a deuterium source, such as deuterated water (D₂O), and a catalyst. However, this strategy is generally limited to exchangeable protons and may not achieve the high levels of specific and complete deuteration offered by de novo synthesis.
The control of isotopic purity is paramount for the utility of DEP-d4 as an analytical standard. vulcanchem.com The de novo synthesis method, starting from a highly enriched precursor like o-xylene-D10, is preferred as it consistently produces phthalate esters with excellent isotopic enrichment, often exceeding 98 atom % D. doi.orgnih.govsigmaaldrich.com This high purity minimizes isotopic overlap with the non-deuterated analyte, which is crucial for accurate quantification in sensitive mass spectrometry-based assays.
Commercial batches of this compound report high levels of isotopic enrichment, ensuring their reliability as internal standards. sigmaaldrich.comlgcstandards.com
| Source/Supplier | Reported Isotopic Purity / Enrichment | Reference |
|---|---|---|
| Sigma-Aldrich | 98 atom % D | sigmaaldrich.com |
| LGC Standards (Certificate of Analysis) | 99.3% (with d4 at 98.05%) | lgcstandards.com |
| General Synthetic Method | >98% |
Spectroscopic and Chromatographic Confirmation of Deuteration
Following synthesis, the successful incorporation of deuterium and the structural integrity of this compound must be confirmed. This is accomplished through a combination of spectroscopic and chromatographic techniques.
Mass spectrometry (MS) is the definitive technique for confirming the isotopic enrichment of DEP-d4. nih.gov The analysis relies on the mass difference between the deuterated compound and its natural, non-deuterated counterpart. Diethyl Phthalate has a molecular weight of approximately 222.24 g/mol , while this compound, with four deuterium atoms replacing four hydrogen atoms on the benzene (B151609) ring, has a molecular weight of about 226.26 g/mol . lgcstandards.com This "mass shift" of +4 m/z units is a clear indicator of successful deuteration. vulcanchem.comsigmaaldrich.com
High-resolution mass spectrometry can also determine the isotopic distribution, showing the relative percentages of molecules with zero (d0) to four (d4) deuterium atoms. lgcstandards.com For use as an internal standard in methods like Gas Chromatography-Mass Spectrometry (GC-MS), specific ions are monitored for both the analyte and the deuterated standard to ensure accurate quantification. oiv.intchinesestandard.net
| Compound | Molecular Weight (g/mol) | Quantification Ion (m/z) | Qualifier Ions (m/z) | Reference |
|---|---|---|---|---|
| Diethyl Phthalate (DEP) | 222.24 | 149 | 177, 222 | oiv.int |
| This compound (DEP-d4) | 226.26 | 153 | 181, 226 | lgcstandards.comoiv.int |
A certificate of analysis for a batch of DEP-d4 showed the following isotopic distribution, confirming its high purity: lgcstandards.com
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the molecular structure and verify the specific location of the deuterium labels. nih.gov In ¹H NMR (proton NMR) spectroscopy, deuterium atoms are not detected under the same conditions as protons. studymind.co.uktutorchase.com Therefore, replacing a hydrogen atom with a deuterium atom results in the disappearance or significant attenuation of the corresponding signal in the ¹H NMR spectrum. studymind.co.uk
For this compound, the four deuterium atoms are located on the aromatic (benzene) ring. sigmaaldrich.com A standard ¹H NMR spectrum of non-deuterated Diethyl Phthalate would show signals for the aromatic protons. In the ¹H NMR spectrum of DEP-d4, these aromatic signals are absent, while the signals corresponding to the protons on the two ethyl groups remain. This confirms that deuteration occurred specifically on the ring and that the rest of the molecule's structure is intact. lgcstandards.comlgcstandards.com For highly deuterated compounds, ²H NMR (deuterium NMR) can also be used as an alternative technique for structural verification. sigmaaldrich.com
Analytical Methodologies Utilizing Diethyl Phthalate D4
Advanced Chromatographic Techniques for Quantitative Analysis
Modern chromatographic methods, particularly those coupled with mass spectrometry, heavily rely on the use of isotopically labeled internal standards like DEP-d4 to correct for variations in sample preparation and instrumental analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) with Deuterated Internal Standards
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including phthalate (B1215562) esters. The use of deuterated internal standards, such as DEP-d4, is a widespread practice to enhance the accuracy and precision of quantification. These standards, being chemically identical to the analytes of interest but with a different mass, co-elute with the target compounds and experience similar effects during extraction, derivatization, and injection, thus compensating for any potential losses or variations. oiv.intnih.gov
The effective extraction of phthalates from various sample types is a critical first step in their analysis. DEP-d4 is instrumental in monitoring and correcting for the efficiency of these extraction processes.
Liquid-Liquid Extraction (LLE): This technique is commonly employed for liquid samples such as beverages and water. For instance, in the analysis of coffee brews, samples were spiked with a surrogate standard solution containing DEP-d4 before being extracted three times with hexane. nih.gov The unified extracts were then concentrated, and an internal standard solution was added before GC-MS analysis. nih.gov Similarly, for wine analysis, isohexane is used for the extraction of phthalates, with the concentrated extract being analyzed by GC-MS using deuterated internal standards. oiv.int
Solid-Phase Extraction (SPE): SPE is a preferred method for cleaning up complex samples and concentrating analytes. For aqueous samples, SPE cartridges can be used to trap phthalates, which are then eluted with an appropriate solvent. europa.eu In the analysis of human urine, automated off-line solid-phase extraction has been utilized to extract phthalate metabolites along with their isotope-labeled internal standards. cdc.govnih.gov
Accelerated Solvent Extraction (ASE): For solid and semi-solid samples, ASE uses elevated temperatures and pressures to expedite the extraction process with reduced solvent consumption. thermofisher.com
Ultrasonic Extraction: This method has been shown to be efficient for extracting phthalates from polymer matrices like PVC at low concentrations. acgpubs.org
The choice of extraction method and solvent is crucial and depends on the matrix. For fatty foods, solvents like dichloromethane or acetonitrile are used to separate phthalates from the fat. europa.eu For non-fatty liquid samples, unpolar organic solvents such as n-hexane are typically used. europa.eu
Table 1: Optimized Extraction Parameters for Phthalate Analysis in Various Matrices
| Matrix | Extraction Method | Key Parameters | Internal Standard Application | Reference |
|---|---|---|---|---|
| Coffee Brew | Liquid-Liquid Extraction (LLE) | Solvent: Hexane (3 extractions) | DEP-d4 added as a surrogate standard before extraction. | nih.gov |
| Wine | Liquid-Liquid Extraction (LLE) | Solvent: Isohexane | DEP-d4 used as an internal standard in the final extract. | oiv.int |
| Indoor Air | Solid-Phase Adsorption/Solvent Extraction | Adsorbents: Octadecyl silica filter or styrene–divinylbenzene copolymer cartridge; Eluent: Acetone | Recovery of DEP-d4 was consistently >89.7%. | researchgate.net |
| Human Urine | Solid-Phase Extraction (SPE) | Automated off-line SPE | Isotope-labeled internal standards added before extraction. | cdc.govnih.gov |
The use of DEP-d4 as an internal standard is fundamental for accurate quantification in GC-MS analysis. By adding a known concentration of DEP-d4 to both the calibration standards and the unknown samples, any variability in the analytical process can be normalized. nih.gov
The quantification is typically performed by generating a calibration curve. This involves plotting the ratio of the peak area of the target analyte to the peak area of DEP-d4 against the concentration of the analyte in a series of calibration standards. oiv.intnih.gov The concentration of the analyte in the unknown sample is then determined from this curve using its measured peak area ratio. oiv.int For instance, in the analysis of phthalates in wine, each phthalate is quantified using its corresponding deuterated standard. oiv.int
To avoid instrumental drift, the deuterated internal standard is spiked into both samples and standards at the same concentration. nih.gov This isotope dilution technique is a robust method for achieving accurate and precise measurements.
Validation of the analytical method is essential to ensure its reliability. Key parameters that are assessed include linearity, recovery, and precision.
Linearity: The linearity of the method is evaluated by analyzing a series of calibration standards at different concentrations. A good linear relationship, typically with a coefficient of determination (R²) greater than 0.99, indicates that the response of the instrument is proportional to the concentration of the analyte over a specific range. researchgate.netjst.go.jp
Recovery: Recovery studies are performed to assess the efficiency of the extraction procedure. This is done by spiking a blank matrix with a known amount of the analyte and the internal standard and then measuring the amount recovered after the entire analytical process. For example, in the analysis of indoor air, the recovery of deuterated phthalates, including DEP-d4, was consistently greater than 89.7%. researchgate.net In coffee brew analysis, extraction yields were reported to be higher than 78%, and in many cases, close to 100%. nih.gov
Precision: Precision refers to the closeness of repeated measurements and is usually expressed as the relative standard deviation (RSD). For coffee brew samples, the precision for individual phthalates, determined from three replicate analyses, ranged from 6% to 15% RSD. nih.gov Interlaboratory validation studies for phthalates in indoor air showed reproducibility relative standard deviations (RSDr) between 5.1% and 13.1%. researchgate.net
Table 2: Method Validation Data for Phthalate Analysis using DEP-d4
| Matrix | Parameter | Result | Reference |
|---|---|---|---|
| Indoor Air | Linearity (R²) | > 0.9953 | researchgate.net |
| Indoor Air | Recovery | > 89.7% for DEP-d4 | researchgate.net |
| Indoor Air | Precision (RSDr) | 5.1 - 13.1% | researchgate.net |
| Coffee Brew | Recovery | > 78% | nih.gov |
| Coffee Brew | Precision (RSD) | 6 - 15% | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Polar Metabolites
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the analysis of a wide range of compounds, including polar metabolites that are not amenable to GC-MS without derivatization. chromatographyonline.coms4science.at The use of isotope-labeled internal standards is also crucial in LC-MS/MS to ensure accurate quantification. nih.gov
LC-MS/MS is particularly well-suited for the analysis of hydrophilic biological samples such as serum, urine, and follicular fluid. nih.gov A validated LC-MS/MS method has been developed for the simultaneous determination of six phthalate metabolites and bisphenol A in these matrices. nih.gov In this method, samples were mixed with a buffer and an internal standard mixture, followed by enzymatic hydrolysis and solid-phase extraction. nih.gov The final extract was then analyzed by UHPLC-MS/MS. nih.gov The method demonstrated good recovery, precision, and accuracy for the target analytes. nih.gov
Development of High-Sensitivity and High-Selectivity Methods
The accurate quantification of phthalates in various complex matrices, such as environmental and biological samples, necessitates analytical methods with high sensitivity and selectivity. The determination of these compounds is often challenging due to their low concentrations and the potential for interference from other substances within the sample. To address these challenges, specific techniques utilizing Diethyl Phthalate-d4 as an internal standard have been developed.
Single Ion Monitoring (SIM) Mode in Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of phthalates. To enhance sensitivity and selectivity, the mass spectrometer is often operated in Single Ion Monitoring (SIM) mode. In this mode, instead of scanning a wide range of mass-to-charge ratios (m/z), the instrument is set to detect only a few specific ions that are characteristic fragments of the target analyte. gcms.cz This targeted approach significantly reduces background noise and matrix interference, allowing for lower detection limits compared to full-scan mode. gcms.cznih.gov
When analyzing for Diethyl Phthalate (DEP), this compound is used as an internal standard. The mass spectrometer monitors specific ions for both the native compound and its deuterated analogue. The primary ion used for quantification is known as the quantification ion, while one or two other ions, called qualifier ions, are monitored to confirm the identity of the compound. The ratio of the qualifier to quantification ions must remain constant for a positive identification.
The table below details the specific ions typically monitored for Diethyl Phthalate and its deuterated internal standard in SIM mode analysis. oiv.int
| Compound | Type | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Diethyl Phthalate (DEP) | Analyte | 149 | 177 | 222 |
| This compound (DEP-d4) | Internal Standard | 153 | 181 | 226 |
Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving the highest accuracy and precision in quantitative analysis. nih.govscholarsportal.info The method involves adding a known amount of an isotopically labeled version of the analyte, such as this compound, to the sample at the beginning of the analytical procedure. oiv.int This labeled compound, often referred to as an internal standard, is chemically identical to the native analyte but has a different mass due to the presence of heavy isotopes (in this case, deuterium).
Because the labeled standard and the native analyte exhibit nearly identical chemical and physical behavior, they are affected equally by any losses that occur during sample preparation, extraction, and chromatographic analysis. By measuring the ratio of the signal from the native analyte to the signal from the labeled internal standard in the mass spectrometer, an accurate calculation of the native analyte's concentration can be made, effectively correcting for matrix effects and procedural inconsistencies. nih.gov This makes IDMS a definitive method for the precise quantification of compounds like diethyl phthalate in complex samples.
Quality Control and Assurance in Deuterated Phthalate Analysis
Rigorous quality control (QC) and quality assurance (QA) protocols are essential in the analysis of phthalates to ensure the reliability and accuracy of the results. The ubiquitous nature of phthalates presents unique challenges, necessitating specific laboratory practices and the use of standardized materials.
Minimizing Background Contamination in Laboratory Procedures
Phthalates are widely used as plasticizers and are present in a vast array of laboratory materials, including solvents, containers, pipette tips, and even ambient air and dust. mdpi.com This pervasiveness creates a high risk of background contamination, which can lead to falsely elevated results, particularly when measuring low concentrations. Therefore, stringent procedures must be implemented to minimize this risk.
Key measures to prevent background contamination are summarized in the table below. oiv.intmdpi.com
| Procedure | Description |
| Avoid Plastic Equipment | Minimize or eliminate contact with plastic materials, especially those made of flexible PVC. Use glass, stainless steel, or other inert materials whenever possible. |
| Glassware Treatment | Heat-treat all non-volumetric glassware in a muffle furnace at high temperatures (e.g., 400°C for at least 2 hours) to pyrolyze any organic contaminants. |
| Solvent Rinsing | Thoroughly rinse all glassware and equipment with high-purity solvents, such as acetone followed by isohexane, immediately before use. |
| Use of Blanks | Regularly process and analyze "procedural blanks" or "solvent blanks" (samples containing all reagents but no sample matrix) with each batch of samples. This helps to identify, monitor, and quantify any background contamination. |
| Phthalate-Free Consumables | Use vial septa, tubing, and other consumables that are certified to be phthalate-free. |
| Dedicated Workspace | If feasible, perform phthalate analysis in a dedicated clean room or a laboratory area reserved for trace analysis to minimize exposure to airborne contaminants. |
Use of Certified Reference Materials
Certified Reference Materials (CRMs) are fundamental to achieving accuracy and demonstrating the validity of analytical measurements. A CRM is a highly pure and stable substance or material for which one or more property values are certified with a stated uncertainty, following internationally recognized procedures such as ISO 17034. sigmaaldrich.com
In the context of phthalate analysis, CRMs of Diethyl Phthalate serve several critical functions:
Method Validation: CRMs are used to validate the accuracy and precision of an analytical method.
Instrument Calibration: They are used to prepare calibration standards to quantify the analyte in unknown samples.
Quality Control: A CRM can be analyzed alongside routine samples as a quality control check to ensure the analytical system is performing correctly.
The use of CRMs ensures that the analytical results are traceable to a recognized standard, making them accurate, reliable, and comparable across different laboratories and over time. sigmaaldrich.comhpc-standards.com This is crucial for regulatory monitoring and ensuring compliance with established safety limits.
Toxicokinetic and Metabolic Pathway Research Using Diethyl Phthalate D4
In Vivo and In Vitro Tracer Studies
Tracer studies utilizing DEP-d4 have been instrumental in delineating the toxicokinetic profile of DEP in humans. These studies, conducted both in vivo (within a living organism) and in vitro (in a controlled laboratory setting), leverage the isotopic label to differentiate the administered compound from pre-existing environmental DEP, a ubiquitous contaminant.
Human studies using deuterium-labelled DEP have provided critical insights into its ADME profile following non-oral exposure routes. In a study involving human volunteers, DEP-d4 was administered via inhalation and dermal exposure to assess its uptake and elimination. The research demonstrated that DEP is readily absorbed through both the lungs and the skin.
Following absorption, DEP is widely distributed in the body. Animal studies with radiolabeled DEP have shown that the highest concentrations are found in the liver and kidney, followed by the blood, spleen, and adipose tissue, with levels peaking shortly after administration and declining rapidly.
Metabolism is a swift process, primarily involving hydrolysis. The final and most critical phase is excretion. Human volunteer studies using DEP-d4 showed that its metabolites are rapidly excreted in the urine. After combined inhalation and dermal exposure, the excretion of DEP-d4 metabolites peaked at approximately 3.3 hours. A separate dermal-only exposure showed a slightly slower peak excretion at 4.6 hours, confirming the skin as a significant absorption pathway. These findings underscore the rapid metabolism and clearance of DEP from the body.
The use of deuterated tracers is pivotal for the unambiguous identification of metabolites. Since the mass of the labeled metabolites will be shifted by the mass of the deuterium (B1214612) atoms, they can be clearly distinguished from endogenous compounds and background contaminants in urine or blood samples.
In vivo studies in humans and animals have consistently identified Monoethyl Phthalate (B1215562) (MEP) as the principal urinary metabolite of DEP. nih.gov This is formed through the hydrolysis of one of the ethyl ester side chains of the parent DEP molecule. A minor secondary metabolite, Phthalic Acid, which results from the hydrolysis of the second ester chain, has also been detected in urine. nih.gov The metabolic pathway is considered relatively simple, with the de-esterification to MEP being the dominant transformation.
The primary metabolic pathway for Diethyl Phthalate is as follows:
Diethyl Phthalate (DEP) is hydrolyzed by carboxylesterase enzymes.
This reaction produces Monoethyl Phthalate (MEP) and ethanol.
A smaller fraction of MEP may be further hydrolyzed to Phthalic Acid .
Deuterated tracers allow for precise quantification of metabolic conversion rates and elimination kinetics. By measuring the concentration of DEP-d4 and its labeled metabolites in urine over time, researchers can calculate key pharmacokinetic parameters.
In a human study with combined inhalation and dermal exposure to DEP-d4, the elimination half-life (T½) of the metabolites was found to be 2.1 hours. Following dermal-only exposure, the half-life was slightly longer at 2.7 hours. These rapid elimination rates indicate that DEP does not significantly accumulate in the body after acute exposure. The data gathered from such tracer studies are fundamental for assessing the internal body burden resulting from environmental exposures.
| Exposure Route | Time to Peak Excretion (Tmax) | Elimination Half-Life (T½) |
|---|---|---|
| Combined Inhalation & Dermal | 3.3 hours | 2.1 hours |
| Dermal Only | 4.6 hours | 2.7 hours |
Species-Specific Metabolic Differences
While the primary metabolic pathway of DEP—hydrolysis to MEP—is qualitatively similar across different species, including humans, rats, and mice, quantitative differences exist. In vitro studies have demonstrated that the enzymes responsible for this hydrolysis, specifically carboxylesterases found in the liver and intestines, exhibit different levels of activity depending on the species. europa.eu
For instance, DEP was shown to be hydrolyzed to its monoester by purified carboxylesterase from both human and rat liver. europa.eu However, the activity of these enzymes can vary significantly. Studies on other phthalates like Di(2-ethylhexyl) Phthalate (DEHP) have shown that enzymatic activities (such as lipase (B570770) and dehydrogenase) can differ by orders of magnitude between species like mice, rats, and marmosets. epa.govnih.gov While specific comparative rate studies using DEP-d4 across multiple species are limited in public literature, the principle of using isotopic tracers is critical to obtaining such data accurately. Isotopic labeling allows researchers to compare metabolic rates in different animal models without the confounding variable of background exposure, which can vary between species and their environments. This methodology is essential for selecting the most appropriate animal model for human risk assessment.
Physiologically Based Pharmacokinetic (PBPK) Modeling with Deuterated Data
Physiologically Based Pharmacokinetic (PBPK) models are mathematical representations of the ADME processes within the body. These models consist of compartments representing different organs and tissues, interconnected by blood flow. They are powerful tools for simulating the internal concentration of a chemical and its metabolites over time.
The development and validation of accurate PBPK models for DEP rely heavily on high-quality human kinetic data. Data from studies using DEP-d4 are particularly valuable because the tracer eliminates the uncertainty caused by background DEP exposure, providing a clear dose-response relationship.
A key application of PBPK models is to perform "reverse dosimetry," where biomonitoring data (e.g., metabolite concentrations in urine) are used to estimate the original external exposure. More commonly, they are used in "forward dosimetry" to predict internal tissue concentrations from known external exposure scenarios.
Assessment of Multi-Pathway Exposure Scenarios (e.g., Inhalation, Dermal, Oral)
The use of isotopically labeled compounds, such as this compound (DEP-d4), is crucial in toxicokinetic and metabolic pathway research. By introducing a deuterium-labeled version of Diethyl Phthalate (DEP), researchers can distinguish the administered dose from background environmental exposures, allowing for precise tracking of its absorption, distribution, metabolism, and excretion (ADME) through various pathways. researchgate.net This methodology has been instrumental in quantifying the contribution of different exposure routes—inhalation, dermal, and oral—to the total body burden of DEP.
Human exposure to phthalates can occur through ingestion, inhalation, and dermal contact. researchgate.netnih.gov While dietary intake is a major source for many phthalates, non-dietary routes are particularly relevant for lower molecular weight compounds like DEP, which are commonly used in personal care products and cosmetics. researchgate.netnih.gov
Inhalation Exposure
Studies utilizing labeled DEP have provided direct evidence of its absorption through the respiratory tract. In controlled human exposure studies, inhalation has been identified as a significant pathway for DEP uptake. acs.org When volunteers were exposed to airborne deuterium-labelled DEP (D4-DEP), its metabolites were subsequently detected in their urine, confirming systemic absorption via the lungs. researchgate.net
Research comparing different exposure scenarios has shown that for DEP, the uptake via inhalation can be substantial. One study found that the average uptake of gas-phase DEP via inhalation was approximately four times higher than the inhalation uptake of Di(2-ethylhexyl) phthalate (DEHP) that was present as aerosol particles. acs.org Following inhalation, phthalate monoesters are distributed directly into the blood, bypassing the first-pass metabolism in the liver that occurs with ingestion. researchgate.net
Dermal Exposure
The skin is another critical pathway for DEP absorption, especially due to its prevalence in cosmetics, perfumes, and lotions. nih.gov Research has focused on quantifying dermal uptake both from direct application and from exposure to airborne DEP.
An in vitro study using human skin in flow-through diffusion cells measured the percutaneous absorption of ¹⁴C-DEP. The results indicated that average absorption was approximately 3.9% of the applied dose over a 72-hour period under covered conditions. industrialchemicals.gov.au
More recent human studies have investigated the transdermal uptake of phthalates directly from the air. In a key experiment, human participants were exposed for six hours in a chamber with elevated air concentrations of DEP. The findings revealed that dermal absorption from the air is a pathway comparable in magnitude to inhalation for DEP. core.ac.uk This highlights the importance of considering air-to-skin transfer when assessing total exposure. The study demonstrated that even without direct contact with a liquid or surface containing DEP, the compound can be absorbed through the skin from the surrounding air. core.ac.uk
The table below summarizes the comparative uptake of DEP via dermal and inhalation routes from this controlled exposure study.
| Exposure Pathway | Uptake Rate (μg / (μg/m³ in air)) | Source |
|---|---|---|
| Dermal Uptake | 4.0 | core.ac.uk |
| Inhalation Intake | 3.8 | core.ac.uk |
Oral Exposure
The oral route is a well-established pathway for phthalate exposure, primarily through the ingestion of contaminated food and water, or through the mouthing of objects by children. nih.govnih.gov Toxicokinetic studies in animal models show that orally administered DEP is readily and rapidly absorbed from the gastrointestinal tract. industrialchemicals.gov.aucpsc.gov Following absorption, it is quickly metabolized and its metabolites, predominantly Monoethyl Phthalate (MEP), are excreted in the urine. industrialchemicals.gov.aucpsc.gov
While many studies on oral exposure have been conducted with the unlabeled compound, the methodology of using labeled phthalates to quantify absorption is well-established. For instance, studies with deuterium-labeled DEHP (DEHP-d4) in human volunteers have been used to precisely measure the systemic absorption after an oral dose, with results showing that at least 70% of the ingested dose was absorbed. nih.gov This type of study design using DEP-d4 allows for an accurate assessment of the oral absorption fraction by distinguishing it from other concurrent exposures.
The table below details findings from various studies on different exposure routes for DEP and its labeled counterparts.
| Exposure Route | Compound Studied | Key Finding | Study Type | Source |
|---|---|---|---|---|
| Inhalation & Dermal (Combined) | D4-DEP | Urinary metabolites were detected, confirming systemic absorption through both pathways. | Human Exposure Study | researchgate.net |
| Inhalation vs. Dermal (from Air) | DEP | Median dermal uptake from air (4.0 μg/(μg/m³)) was comparable to inhalation intake (3.8 μg/(μg/m³)). | Human Exposure Study | core.ac.uk |
| Dermal (Direct Application) | ¹⁴C-DEP | Average absorption through human skin was ~3.9% over 72 hours. | In Vitro (Human Skin) | industrialchemicals.gov.au |
| Oral | DEP | Readily absorbed via the oral route and rapidly eliminated, with urine as the major route of excretion. | Animal Studies (Rats/Mice) | industrialchemicals.gov.au |
Biomonitoring and Human Exposure Assessment Using Diethyl Phthalate D4
Applications in Human Biomonitoring Studies
Human biomonitoring involves measuring chemicals or their metabolites in human specimens to assess exposure. DEP-d4 is instrumental in these studies for its ability to mimic the chemical behavior of native DEP during sample preparation and analysis, thereby correcting for any loss of analyte and ensuring the reliability of the data.
The primary application of DEP-d4 is as an internal standard for the quantification of DEP's main metabolite, Monoethyl Phthalate (B1215562) (MEP), in various biological matrices. nih.gov Because phthalates are rapidly metabolized and excreted, measuring their metabolites in bodily fluids provides a reliable picture of recent exposure. nih.govhbm4eu.eu
Urine: Urine is the most common matrix for assessing phthalate exposure due to the high concentration of metabolites and non-invasive collection methods. cdc.gov Studies utilize DEP-d4 in analytical methods like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to accurately measure MEP concentrations. nih.gov This allows for the assessment of exposure across large populations. nih.govnih.gov
Blood: While less common than urine for phthalate biomonitoring due to the potential for contamination and lower metabolite concentrations, blood and serum can also be analyzed. cdc.gov Methods have been developed to measure phthalate metabolites in serum, for which DEP-d4 would be an appropriate internal standard to ensure accuracy. nih.gov
Breast Milk: Phthalate metabolites have been measured in breast milk to understand the potential for maternal transfer to infants. nih.gov The use of isotopically labeled standards like DEP-d4 is crucial for achieving the low detection limits required for such sensitive matrices. nih.gov
Amniotic Fluid: Research into prenatal exposure to phthalates involves the analysis of amniotic fluid. Accurate quantification of MEP in this matrix, facilitated by internal standards like DEP-d4, is essential for studying potential effects on fetal development.
The table below summarizes findings from a study that quantified DEP metabolites in urine after controlled exposure, a process where DEP-d4 is essential for analytical accuracy.
| Exposure Route | Peak Excretion Time (Tmax) | Excretion Half-Life (T½) |
| Combined Inhalation and Dermal | 3.3 hours | 2.1 hours |
| Dermal Only | 4.6 hours | 2.7 hours |
| Data derived from a study involving controlled exposure to D4-DEP. nih.gov |
Large-scale biomonitoring programs, such as the National Health and Nutrition Examination Survey (NHANES) in the United States, have demonstrated that exposure to phthalates, including DEP, is widespread among the general population. nih.govnih.gov These extensive studies rely on robust analytical methods where DEP-d4 plays a vital role as an internal standard to ensure the data's precision and comparability across different laboratories and survey cycles. sci-hub.se The detection of MEP in the urine of the vast majority of participants confirms the ubiquitous nature of DEP exposure. nih.gov The sources of this exposure are varied and include personal care products, cosmetics, and other consumer goods. nih.govresearchgate.net
Long-term biomonitoring studies allow for the examination of trends in exposure over time. By analyzing data from multiple years of the NHANES survey (2001-2010), researchers have observed changes in phthalate exposure levels in the U.S. population. nih.govnih.gov These studies have shown a decrease in exposure to some phthalates, including DEP. nih.govnih.gov Specifically, the urinary concentrations of MEP, the metabolite of DEP, showed a significant decline over the decade. nih.gov Such findings are critical for evaluating the effectiveness of public health interventions and changes in manufacturing practices. The consistent and accurate quantification of MEP, enabled by the use of DEP-d4, is fundamental to the reliability of these trend analyses.
The following table illustrates the percentage change in the geometric mean concentrations of various phthalate metabolites in the U.S. population between 2001-2002 and 2009-2010.
| Phthalate Metabolite | Parent Phthalate | Percent Change (95% CI) |
| Monoethyl Phthalate (MEP) | Diethyl Phthalate (DEP) | -42% (-49, -34) |
| Mono-n-butyl Phthalate (MnBP) | Di-n-butyl Phthalate (DnBP) | -17% (-23, -9) |
| Monobenzyl Phthalate (MBzP) | Butylbenzyl Phthalate (BBzP) | -32% (-39, -23) |
| Sum of DEHP metabolites | Di(2-ethylhexyl) Phthalate (DEHP) | -37% (-46, -26) |
| Monoisobutyl Phthalate (MiBP) | Diisobutyl Phthalate (DiBP) | +206% (178, 236) |
| Monocarboxyoctyl Phthalate | Diisononyl Phthalate (DiNP) | +149% (102, 207) |
| Data from the National Health and Nutrition Examination Survey (NHANES). nih.gov |
Differentiation of Administered vs. Background Exposure
A significant challenge in human exposure studies is distinguishing between the exposure being studied (e.g., from a specific product or route) and the general background exposure from the environment. semanticscholar.org Deuterium-labeled phthalates, such as DEP-d4, are invaluable tools for overcoming this obstacle. semanticscholar.orgunil.ch In controlled exposure studies, volunteers can be administered a known dose of DEP-d4. semanticscholar.org Because the mass of DEP-d4 is different from that of the naturally occurring (unlabeled) DEP, analytical instruments like mass spectrometers can differentiate between the metabolites of the administered dose (labeled) and the metabolites from background exposure (unlabeled). semanticscholar.orgresearchgate.net This approach allows researchers to accurately trace the absorption, metabolism, and excretion of a specific phthalate dose without interference from pre-existing body burdens. semanticscholar.org
Linking Biomonitoring Data to Exposure and Internal Dose
A primary goal of biomonitoring is to use the concentration of a chemical or its metabolite in a biological sample to estimate the total amount of the chemical a person has been exposed to (external dose) and the amount that has entered the body (internal dose). nih.gov This process, often referred to as reverse dosimetry, requires an understanding of the chemical's toxicokinetics—its absorption, distribution, metabolism, and excretion. nih.govresearchgate.net
Studies using administered doses of labeled compounds like DEP-d4 provide crucial data for developing and validating these pharmacokinetic models. semanticscholar.orgresearchgate.net By tracking the excretion of labeled metabolites over time after a known dose, researchers can determine key parameters such as excretion fractions and elimination half-lives. semanticscholar.org This information allows for the translation of a urinary metabolite concentration into a reliable estimate of the daily intake of the parent phthalate. nih.gov Therefore, the use of DEP-d4 not only enhances the quality of biomonitoring measurements but also provides the essential data needed to interpret what those measurements mean in terms of human exposure and potential health risk. nih.govresearchgate.net
Environmental Fate and Transport Studies of Diethyl Phthalate D4
Tracing Phthalate (B1215562) Degradation in Environmental Samples
The utilization of Diethyl Phthalate-d4 as a tracer compound has significantly advanced the ability to monitor the degradation of phthalates in various environmental settings. When introduced into environmental samples such as soil or water, DEP-d4 mimics the behavior of its non-deuterated counterpart, Diethyl Phthalate, undergoing the same microbial and chemical degradation processes. nih.gov The key advantage of using DEP-d4 lies in the ability to distinguish it from the background presence of DEP, which is a widespread environmental contaminant. greenpeace.to
The primary degradation of DEP is known to occur through a sequential hydrolysis of its two diethyl chains, leading to the formation of monoethyl phthalate (MEP) and subsequently phthalic acid (PA). nih.gov By spiking environmental microcosms with a known concentration of DEP-d4, researchers can accurately trace the appearance of deuterated metabolites, such as MEP-d4 and PA-d4. This allows for the precise calculation of degradation rates and the identification of metabolic pathways without interference from existing phthalate contamination.
In a notable study, the biodegradation of DEP in soil co-contaminated with methanol revealed an alternative degradation pathway. Alongside the expected formation of MEP, researchers identified ethyl methyl phthalate, dimethyl phthalate, and monomethyl phthalate. nih.gov The use of an isotopically labeled compound like DEP-d4 in such studies would be crucial to confirm the transesterification or demethylation mechanisms responsible for the formation of these unexpected intermediates. nih.gov
The degradation of phthalates is influenced by the length of their alkyl side chains, with shorter chains generally leading to faster degradation rates. This principle is illustrated in the following table, which summarizes the degradation rates of different phthalic acid esters (PAEs) under aerobic conditions.
| Compound | Degradation Rate Constant (day⁻¹) |
|---|---|
| Dimethyl Phthalate (DMP) | 0.0541 |
| Di-n-butyl Phthalate (DBP) | 0.0352 |
| Di-n-octyl Phthalate (DOP) | 0.00731 |
Data sourced from a study on the aerobic biodegradation of phthalate acid esters. nih.gov
Compound-Specific Stable Isotope Analysis (CSIA) for Degradation Mechanisms
Compound-Specific Stable Isotope Analysis (CSIA) is a powerful analytical technique used to investigate the degradation mechanisms of organic contaminants, including phthalates. cpeo.org This method measures the subtle changes in the stable isotope ratios (e.g., ¹³C/¹²C and ²H/¹H) of a compound as it undergoes transformation. microbe.com The use of this compound in conjunction with CSIA provides a highly sensitive probe into the specific bond-breaking events that occur during degradation.
During a chemical or biological reaction, molecules containing lighter isotopes (e.g., ¹²C, ¹H) tend to react slightly faster than those with heavier isotopes (e.g., ¹³C, ²H). microbe.com This phenomenon, known as the kinetic isotope effect, leads to an enrichment of the heavier isotope in the remaining unreacted parent compound and a depletion in the resulting product. microbe.com By analyzing the isotopic composition of the residual DEP-d4 and its degradation products, scientists can deduce the reaction mechanism at a molecular level.
For instance, different degradation pathways, such as hydrolysis or oxidation, will result in distinct patterns of isotope fractionation. nih.gov Research on the photosensitized degradation of phthalate esters using humic substances has demonstrated the utility of multi-element isotope fractionation (¹³C and ²H) in probing reaction mechanisms. nih.gov The study of both carbon and hydrogen isotope fractionation provides complementary information, as the cleavage of a C-H bond will have a more pronounced effect on the hydrogen isotope ratio, while reactions involving the carboxyl group will primarily affect the carbon isotope ratio.
The following table presents the carbon isotope fractionation (Δδ¹³C) observed for different phthalate esters during biodegradation, highlighting how the degree of fractionation can vary with the compound's structure.
| Compound | Maximum δ¹³C Shift (‰) | Fraction of Compound Remaining (f) |
|---|---|---|
| Dimethyl Phthalate (DMP) | 2.05 ± 0.21 | 0.17 |
| Di-n-butyl Phthalate (DBP) | 1.92 ± 0.23 | 0.08 |
| Di-n-octyl Phthalate (DOP) | 0.55 ± 0.21 | 0.16 |
Data from a study on compound-specific isotope analysis for aerobic biodegradation of phthalate acid esters. nih.gov
Migration Studies from Materials into Environmental Compartments
Diethyl Phthalate is a common plasticizer used to enhance the flexibility and durability of various materials, including plastic packaging films, cosmetics, and medical tubing. who.intnih.gov A significant environmental concern is the migration of DEP from these materials into the surrounding environment, such as food, water, and soil. nih.gov this compound serves as an excellent tracer for quantifying this migration process with high accuracy and sensitivity.
By incorporating DEP-d4 into a material during its manufacturing process, researchers can precisely measure its release over time and under different environmental conditions. This approach eliminates the confounding factor of background DEP contamination, allowing for a clear determination of the migration rate from the specific material being studied. nih.gov
Several factors are known to influence the migration of phthalates from packaging materials, including the type of polymer, temperature, contact time, and the chemical composition of the contacting medium (e.g., fatty or acidic foods). nih.govresearchgate.net For example, studies have shown that higher temperatures and longer contact periods accelerate the migration of DEP into food products. nih.govmendelu.cz
A case study demonstrated the migration of DEP from an ancillary material, scotch tape, into an ophthalmic drug product, even through primary and secondary packaging barriers. nih.gov This highlights the importance of considering all potential sources of phthalate contamination. The use of DEP-d4 in such a study would allow for unambiguous confirmation of the migration pathway and quantification of the extent of contamination.
The table below summarizes findings on the migration of various phthalates into meat products with different fat contents, illustrating the influence of food composition on the migration process.
| Phthalate | Fat Content | Concentration Range (µg · g⁻¹) |
|---|---|---|
| Dibutyl Phthalate (DBP) | Low | Undetectable |
| 50% | Undetectable to 3.88 | |
| Bis(2-ethylhexyl) Phthalate (DEHP) | Low | 1.26 |
| 50% | 1.26 to 7.19 |
Data based on a study of phthalate migration from packaging into meat products. mendelu.cz
Future Directions and Research Gaps
Refinement of Analytical Methods for Ultra-Trace Level Detection
The accurate quantification of phthalate (B1215562) metabolites at increasingly lower concentrations is paramount for understanding low-dose health effects. The analysis of phthalates, including DEP, presents a significant challenge due to their typically low concentrations in complex biological and environmental matrices and the pervasive risk of laboratory cross-contamination. researchgate.netcdc.gov Future research must focus on overcoming these hurdles to achieve reliable ultra-trace level detection.
Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) are the cornerstones of phthalate analysis. nih.govssph-journal.org The use of deuterated internal standards, such as Diethyl Phthalate-d4, is fundamental to these methods. ehn.orgfoodpackagingforum.org These labeled compounds are added to samples at the beginning of the analytical process and behave almost identically to their non-deuterated counterparts during extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the deuterated standard, analysts can correct for any loss of substance during sample preparation and for matrix effects that might suppress or enhance the instrument's signal, thus ensuring accurate quantification. mdpi.comehn.org
Despite the robustness of current methods, there is a continuous need for refinement. Key areas for future research include:
Developing more sensitive instrumentation: Pushing the limits of detection of MS and other detectors will allow for the quantification of phthalates and their metabolites at levels relevant to subtle biological effects. researchgate.net
Improving sample preparation techniques: Innovations in sample extraction and clean-up, such as solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME), aim to reduce solvent use, minimize contamination, and improve recovery of trace analytes. acs.orgnih.gov The use of deuterated standards is crucial for validating the reproducibility and efficiency of these new methods. nih.gov
Addressing 'ghost peaks' and background contamination: Phthalates are ubiquitous in laboratory environments, leading to potential contamination that can compromise the analysis of ultra-trace concentrations. cdc.govindustrialchemicals.gov.au Future methodologies must incorporate even more stringent cleaning protocols and quality control measures, for which DEP-d4 serves as an essential baseline for distinguishing between sample-derived analytes and background noise.
The table below summarizes key analytical techniques where this compound is employed.
| Analytical Technique | Role of this compound | Key Research Findings |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Internal standard to correct for analyte loss and matrix effects. | Enables accurate quantification in various matrices like wine and indoor air. ehn.orgdiva-portal.org |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Internal standard for high-throughput analysis of urinary metabolites. | Considered the method of choice for human biomonitoring due to its high sensitivity and specificity. ssph-journal.orgeuropa.eu |
| Headspace Solid-Phase Microextraction (HS-SPME) | Internal standard to achieve matrix-error-free determinations. | Improves reproducibility and achieves low detection limits (below 35 ng/L) in complex samples like wine. ehn.orgnih.gov |
| Stir Bar Sorptive Extraction (SBSE) | Used in conjunction with LVI-GC-MS for ultra-trace analysis. | Achieves detection limits in the ng/L range for phthalates in drinking water. nih.gov |
Cross-Disciplinary Research Combining Toxicokinetics, Biomonitoring, and Health Outcomes
The ultimate goal of studying chemical exposures is to understand and prevent adverse health effects. This requires a cross-disciplinary approach that forges a clear link between external exposure, internal dose, and clinically relevant health outcomes. This compound, while not used directly in health outcome studies, is an indispensable tool in the biomonitoring component that underpins this research.
This integrated research paradigm involves three key components:
Biomonitoring: Large-scale epidemiological studies use robust analytical methods, with internal standards like DEP-d4, to accurately measure phthalate metabolite concentrations in populations. nih.govmdpi.com These studies have linked phthalate exposure to a range of potential health issues, including effects on the reproductive system, neurodevelopment, and metabolic health. ssph-journal.orgnih.govresearchgate.net
Toxicokinetics: As described in the previous section, toxicokinetic models, often developed using deuterated tracers, are used to translate the biomonitoring data into estimates of internal and external dose. nih.govnih.gov This step is crucial for understanding the dose-response relationship, which is the cornerstone of toxicology.
Health Outcomes: The dose estimates derived from biomonitoring and toxicokinetic modeling are then statistically associated with health data collected from the same study population. This allows researchers to investigate whether higher exposures are linked to an increased risk of specific diseases. foodpackagingforum.orgresearchgate.net
A significant research gap is the need for more studies that explicitly integrate all three of these components. While many studies link biomonitoring data to health outcomes, the formal integration of toxicokinetic modeling to refine dose estimates is less common. researchgate.net Future research efforts should prioritize:
Longitudinal cohort studies: Following the same individuals over long periods to better understand how exposure during critical windows of development (e.g., prenatal, childhood) influences later-life health. ssph-journal.org
Mixture analysis: Humans are exposed to a complex mixture of chemicals, not just single phthalates. diva-portal.org Future studies need to assess the cumulative risk from combined exposure to multiple phthalates and other endocrine-disrupting chemicals. mdpi.com
Linking exposure to mechanism: Combining biomonitoring with molecular epidemiology and in-vitro studies to understand the biological mechanisms by which phthalate exposure may lead to adverse health outcomes. frontiersin.org
By strengthening the connections between these disciplines, the scientific community can move from simply identifying associations to establishing causal relationships and providing a more robust scientific basis for public health protection. The accuracy and reliability of the foundational biomonitoring data, ensured by the use of deuterated standards like this compound, are critical to the success of this entire endeavor.
Q & A
Q. Methodology :
- Prepare calibration curves using DEP-d4 standards (e.g., 200 µg/mL in methanol) .
- Use high-resolution MS (HRMS) to distinguish isotopic peaks (e.g., m/z 181 vs. 177 for DEP-d4 and DEP, respectively) .
Basic: What are the primary applications of DEP-d4 in environmental or toxicological research?
Answer:
DEP-d4 is used as an internal standard for quantifying non-deuterated phthalates in complex matrices (e.g., water, biological fluids, polymers). Applications include:
- Exposure assessment : Correcting matrix effects during LC/MS or GC/MS analysis of DEP in human urine or environmental samples .
- Quality control : Monitoring recovery rates in extraction protocols (e.g., solid-phase microextraction) .
Q. Methodology :
-
Spike samples with DEP-d4 prior to extraction to account for analyte loss.
-
Calculate recovery rates using the formula:
Advanced: How can researchers resolve data discrepancies when using DEP-d4 in multi-analyte phthalate panels?
Answer:
Discrepancies often arise from cross-talk between deuterated and non-deuterated phthalates or matrix interference . Solutions include:
- Chromatographic optimization : Adjust column temperature gradients to separate DEP-d4 from co-eluting compounds (e.g., dibutyl phthalate) .
- Isotopic purity verification : Confirm DEP-d4 purity (>98%) via nuclear magnetic resonance (NMR) or HRMS to rule out contamination .
- Blank controls : Run solvent and procedural blanks to identify background contamination sources .
Example : In a 2023 study, DEP-d4 co-eluted with ethylene glycol monododecyl ether in polyester samples; adjusting the GC ramp rate resolved the issue .
Advanced: What are the challenges in quantifying low-level DEP-d4 in human tissue samples, and how are they mitigated?
Answer:
Challenges :
- Limit of detection (LOD) : DEP-d4 signals can be masked by endogenous compounds.
- Ion suppression : Matrix components (e.g., lipids) reduce MS sensitivity.
Q. Mitigation strategies :
- Pre-concentration : Use liquid-liquid extraction (LLE) with ethyl acetate to enrich DEP-d4 .
- Ion suppression testing : Compare DEP-d4 response in solvent vs. matrix-matched calibrants .
- Instrumentation : Employ tandem MS (MS/MS) to enhance specificity (e.g., monitoring transition m/z 181 → 153) .
Advanced: How does DEP-d4 facilitate toxicokinetic studies of diethyl phthalate?
Answer:
DEP-d4 serves as a surrogate tracer to study absorption, distribution, metabolism, and excretion (ADME) of DEP in vivo. Key applications:
Q. Methodology :
- Administer DEP-d4 orally or intravenously in animal models.
- Quantify DEP-d4 and metabolites via LC-HRMS with isotope dilution .
Basic: What safety protocols are recommended for handling DEP-d4 in laboratory settings?
Answer:
DEP-d4 is not classified as hazardous under OSHA standards but requires standard lab precautions :
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods during solvent evaporation steps.
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as chemical waste .
Advanced: What unresolved questions exist regarding DEP-d4’s role in cumulative phthalate risk assessment?
Answer:
Data gaps (per ATSDR/NTP/EPA joint assessments) :
- Interaction effects : How DEP-d4 interacts with other phthalates (e.g., DEHP) in mixed exposure models.
- Long-term stability : Degradation kinetics of DEP-d4 in environmental matrices (e.g., soil).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
